molecular formula C12H26ClNO3 B2665869 1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride CAS No. 1184966-96-8

1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride

Cat. No.: B2665869
CAS No.: 1184966-96-8
M. Wt: 267.79
InChI Key: DSCKAJNLNUPGTA-UHFFFAOYSA-N
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Description

1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride (CAS 1184966-96-8) is a chemical compound with the molecular formula C12H26ClNO3 and a molecular weight of 267.79 g/mol . Its structure features both a morpholino ring, a common feature in pharmaceuticals and agrochemicals due to its solubility properties and potential for hydrogen bonding, and a tert-pentyloxy (also known as 1,1-dimethylpropoxy) chain, which can influence the compound's lipophilicity and metabolic stability. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a building block for the development of more complex molecules. The morpholino moiety is frequently found in a wide range of bioactive molecules, including some antidepressants, highlighting its relevance in the synthesis of compounds that target the central nervous system . As with all such intermediates, its specific biological activity and mechanism of action are highly dependent on the final molecular architecture it is incorporated into. This product is provided for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-methylbutan-2-yloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3.ClH/c1-4-12(2,3)16-10-11(14)9-13-5-7-15-8-6-13;/h11,14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCKAJNLNUPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCOCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or tert-pentyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful for studying biochemical mechanisms.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tert-pentyloxy group in the target compound offers greater steric hindrance and lipophilicity compared to methoxyphenoxy () or naphthalenyloxy (). This may reduce water solubility but improve membrane permeability . Morpholino vs.

Pharmacological Implications :

  • Nadolol-related impurities () highlight the role of aryloxy groups in β-blocker activity. The target compound’s tert-pentyloxy group may mimic these effects but with altered receptor affinity due to bulkiness .
  • Discontinued naphthalene derivatives () suggest challenges in synthesis or stability, possibly due to aromatic ring reactivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The tert-pentyloxy group (logP ≈ 3.5–4.0, estimated) renders the compound more lipophilic than methoxyphenoxy (logP ~2.8) or primary amine analogs (). This impacts blood-brain barrier penetration .
  • Solubility: Hydrochloride salts improve aqueous solubility, critical for oral bioavailability. Morpholino derivatives generally exhibit higher solubility than tert-butylamino analogs (e.g., Nadolol impurities) .

Industrial and Regulatory Context

  • Pharmaceutical Use : Many analogs (e.g., Nadolol impurities) are reference standards (ISO 17025/9001 certified), underscoring their regulatory importance in API quality control .

Biological Activity

1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride is a chemical compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C13_{13}H25_{25}ClN\O
  • Molecular Weight : 250.81 g/mol

Physical Properties

  • Solubility : Soluble in water and organic solvents.
  • Stability : Stable under standard laboratory conditions.

This compound exhibits various biological activities, primarily through its interaction with specific biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition can lead to increased levels of EETs, which are known for their vasodilatory and anti-inflammatory effects .
  • Cardiovascular Effects : Studies indicate that sEH inhibitors can reduce blood pressure in hypertensive models. For instance, treatment with this compound has demonstrated significant reductions in blood pressure in spontaneously hypertensive rats .

Case Studies

  • Hypertension Model Study : In a controlled study involving spontaneously hypertensive rats, administration of this compound resulted in a marked decrease in systolic blood pressure. The reduction was attributed to enhanced EET levels due to sEH inhibition.
  • Inflammation Model Study : Another study assessed the compound's effects on lung inflammation induced by lipopolysaccharides (LPS). The results showed a significant decrease in inflammatory markers, suggesting that the compound may possess anti-inflammatory properties through the modulation of EET pathways .

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
Blood Pressure ReductionSignificant decrease in hypertensive rats
Anti-inflammatory ActivityReduced markers of inflammation in LPS-induced model
Metabolic StabilityEnhanced stability compared to similar compounds

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to improve its efficacy as a therapeutic agent. Modifications to its structure have led to compounds with better solubility and metabolic stability, enhancing their potential for clinical use.

Pharmacokinetics

Studies have indicated that while the compound exhibits promising bioavailability, further modifications are necessary to enhance absorption and prolong half-life in vivo. The introduction of polar groups has been shown to improve solubility without compromising biological activity .

Q & A

Q. What are the common synthetic methodologies for preparing 1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride?

The compound is typically synthesized via a multi-step reaction involving morpholine and tert-pentyloxy propanol intermediates. Key steps include:

  • Nucleophilic substitution : Reacting tert-pentyloxy propanol derivatives with morpholine to introduce the morpholino group.
  • Salt formation : Treating the free base with hydrochloric acid to improve stability and solubility. Intermediate characterization (e.g., TLC, NMR) is critical to confirm reaction progress. Automation and continuous flow reactors may enhance yield and reproducibility .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, including morpholine ring substitution and tert-pentyloxy group positioning.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when detecting byproducts or unreacted intermediates.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., PubChem entries) ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust.
  • Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes. Toxicity data from structurally similar morpholine derivatives suggest acute oral and dermal hazards, necessitating strict adherence to OSHA guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics.
  • Temperature Control : Lower temperatures (0–5°C) during salt formation can reduce decomposition. Automated systems, as described for β-blocker synthesis, enable precise parameter adjustments .

Q. What advanced structural elucidation methods resolve ambiguities in stereochemistry or salt formation?

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns in the hydrochloride salt.
  • Dynamic NMR : Detects conformational flexibility in the morpholine ring or tert-pentyloxy chain. Challenges in isolating unstable intermediates, noted in aminochloropropane syntheses, require rapid analysis post-crystallization .

Q. How does the biological activity of this compound compare to structurally related β-adrenergic antagonists?

While direct data are limited, morpholine-containing analogs often target β-adrenergic receptors.

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-propranolol) to quantify affinity.
  • Functional Studies : Measure cAMP inhibition in cell lines expressing β₁/β₂ receptors. Structural similarities to propranolol (a β-blocker) suggest potential cardiovascular or neurological applications .

Q. How should researchers address contradictions in toxicological data across studies?

  • Study Design Evaluation : Differentiate between observational epidemiology (prone to confounding) and controlled exposure studies (higher internal validity).
  • Dose-Response Analysis : Compare systemic effects (e.g., respiratory or body weight changes) at equivalent doses.
  • Species-Specific Factors : Adjust for metabolic differences between lab mammals and humans using allometric scaling. Refer to inclusion criteria for health studies (e.g., Table C-1 in ) to standardize data interpretation .

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